molecular formula C26H20ClN3O4S B11996362 Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11996362
M. Wt: 506.0 g/mol
InChI Key: NCWBQYZIGHTWAS-XDOYNYLZSA-N
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Description

  • The compound’s IUPAC name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
  • Compound X belongs to the class of heterocyclic compounds, containing both nitrogen and sulfur atoms in its ring system.
  • It exhibits interesting pharmacological properties, making it relevant for scientific research and applications.
  • Preparation Methods

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  • Mechanism of Action

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  • Comparison with Similar Compounds

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    Properties

    Molecular Formula

    C26H20ClN3O4S

    Molecular Weight

    506.0 g/mol

    IUPAC Name

    methyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C26H20ClN3O4S/c1-4-13-29-18-8-6-5-7-17(18)20(23(29)31)22-24(32)30-21(15-9-11-16(27)12-10-15)19(25(33)34-3)14(2)28-26(30)35-22/h4-12,21H,1,13H2,2-3H3/b22-20-

    InChI Key

    NCWBQYZIGHTWAS-XDOYNYLZSA-N

    Isomeric SMILES

    CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC

    Canonical SMILES

    CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC

    Origin of Product

    United States

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